3-(4-iodophenyl)prop-2-enoic Acid
Description
3-(4-Iodophenyl)prop-2-enoic acid (IUPAC name: (2E)-3-(4-iodophenyl)prop-2-enoic acid) is a halogenated cinnamic acid derivative characterized by an iodine atom at the para position of the phenyl ring and an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₉H₇IO₂, with a molecular weight of 290.06 g/mol. The compound is structurally related to bioactive cinnamic acid derivatives and has been utilized in medicinal chemistry as a precursor for synthesizing anticancer inhibitors, as demonstrated in the synthesis of type D and L inhibitors targeting specific enzymatic pathways .
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
3-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) |
InChI Key |
NIDLJAPEZBFHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-iodophenyl)prop-2-enoic acid with structurally related cinnamic acid derivatives, focusing on substituent effects, bioactivity, and applications.
Key Findings:
Hydroxyl and methoxy groups in p-coumaric and ferulic acids contribute to hydrogen bonding and radical scavenging, explaining their antioxidant and antimicrobial activities .
Bioactivity: Anticancer Potential: this compound is a key intermediate in synthesizing inhibitors targeting cancer-related enzymes, leveraging iodine’s electron-withdrawing effects to stabilize transition states . Antimicrobial Activity: Ferulic acid and p-coumaric acid exhibit broad-spectrum antimicrobial effects, attributed to their phenolic hydroxyl groups disrupting microbial membranes .
Reactivity in Synthesis: The bromo analog (3-(4-bromophenyl)prop-2-enoic acid) undergoes nucleophilic additions to form nicotinate derivatives, highlighting its utility in heterocyclic chemistry . Chlorine-containing derivatives (e.g., 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid) are explored for modified solubility and receptor binding but lack detailed bioactivity data .
Methoxy groups (as in ferulic acid) enhance metabolic stability compared to hydroxylated analogs .
Research Implications
The iodine atom in this compound distinguishes it from other cinnamic acid derivatives, offering unique advantages in drug design, such as enhanced binding to iodine-specific transporters in cancer cells . Future studies should explore halogen tuning (e.g., fluorine substitution) to balance bioactivity and safety.
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